molecular formula C12H14N2O B13170064 3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile

3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile

Cat. No.: B13170064
M. Wt: 202.25 g/mol
InChI Key: SMYKYZGUUPNPSO-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile is an organic compound with the molecular formula C12H14N2O. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a methyloxirane and a carbonitrile group. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(Dimethylamino)methyl]phenyl}propanoic acid
  • 3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one

Uniqueness

3-[4-(Dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a carbonitrile group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-12(11(8-13)15-12)9-4-6-10(7-5-9)14(2)3/h4-7,11H,1-3H3

InChI Key

SMYKYZGUUPNPSO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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